An In-depth Technical Guide on the Mechanism of Action of (2S,4R)-DS89002333
An In-depth Technical Guide on the Mechanism of Action of (2S,4R)-DS89002333
For Researchers, Scientists, and Drug Development Professionals
Introduction
(2S,4R)-DS89002333 is a potent and orally active small molecule inhibitor of the Protein Kinase A catalytic subunit alpha (PRKACA). It has demonstrated significant anti-tumor activity in preclinical models of fibrolamellar hepatocellular carcinoma (FL-HCC), a rare and aggressive liver cancer that predominantly affects adolescents and young adults. The primary molecular driver of FL-HCC is a somatic gene fusion, DNAJB1-PRKACA, which results in a constitutively active chimeric protein. This document provides a comprehensive overview of the mechanism of action of (2S,4R)-DS89002333, detailing its molecular target, downstream signaling effects, and preclinical efficacy. It is intended to serve as a technical resource for researchers and drug development professionals investigating novel therapeutics for FL-HCC and other diseases driven by aberrant PKA signaling.
Core Mechanism of Action: Inhibition of the DNAJB1-PRKACA Fusion Protein
(2S,4R)-DS89002333 exerts its therapeutic effect through the direct inhibition of the kinase activity of the DNAJB1-PRKACA fusion protein. This fusion protein is the hallmark oncogenic driver in the majority of FL-HCC cases. The fusion event leads to the loss of regulatory subunit binding, resulting in a constitutively active kinase that drives tumorigenesis.
Biochemical and Cellular Potency
(2S,4R)-DS89002333 is a highly potent inhibitor of PRKACA. In biochemical assays, it exhibits sub-nanomolar inhibitory activity. This potency translates to the cellular context, where it effectively suppresses the phosphorylation of downstream targets of the PKA signaling pathway.
| Parameter | Value | Assay System | Reference |
| IC50 (PRKACA) | 0.3 nM | Biochemical Kinase Assay | [1] |
| IC50 (CREB Phosphorylation) | 50 nM | NIH/3T3 cells | [1] |
Signaling Pathway
The oncogenic activity of the DNAJB1-PRKACA fusion protein is mediated through the phosphorylation of a cascade of downstream effectors. A key pathway involves the inactivation of Salt-Inducible Kinases (SIKs) through phosphorylation. The inactivation of SIKs leads to the dephosphorylation and subsequent activation of the transcriptional co-activator CRTC2 (CREB-regulated transcription coactivator 2). Activated CRTC2 translocates to the nucleus and, in complex with the acetyltransferase p300, drives a pro-oncogenic transcriptional program.
By inhibiting the kinase activity of the DNAJB1-PRKACA fusion, (2S,4R)-DS89002333 prevents the inactivation of SIKs. This allows SIKs to remain active and phosphorylate CRTC2, leading to its cytoplasmic retention and the suppression of the oncogenic transcriptional program. A key downstream marker of PRKACA activity is the phosphorylation of the transcription factor CREB (cAMP response element-binding protein), which is inhibited by (2S,4R)-DS89002333 in a dose-dependent manner.[1]
Preclinical In Vivo Efficacy
The anti-tumor activity of (2S,4R)-DS89002333 has been evaluated in multiple mouse xenograft models of FL-HCC. The compound has demonstrated significant efficacy in both an allograft model using NIH/3T3 cells expressing the fusion protein and in a patient-derived xenograft (PDX) model, which more closely recapitulates the human disease.
| Model | Animal | Dosing Regimen | Duration | Outcome | Reference |
| NIH/3T3-fusion allograft | Female nude mice | 12.5, 50 mg/kg, p.o., twice daily | 5 days | Exhibited anti-tumor activity without body weight loss | [1] |
| FL-HCC PDX xenograft | Female NOD SCID mice | 3, 30 mg/kg, p.o., twice daily | 22 days | Significant anti-tumor activity | [1] |
Experimental Protocols
Detailed experimental protocols for the studies specifically conducted on (2S,4R)-DS89002333 are proprietary and not publicly available. However, this section provides representative protocols for the key types of experiments used to characterize this inhibitor.
PRKACA Kinase Inhibition Assay (Representative Protocol)
This assay is designed to measure the direct inhibitory effect of a compound on the kinase activity of PRKACA.
Materials:
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Recombinant human PRKACA
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Biotinylated peptide substrate (e.g., Kemptide)
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ATP
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Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
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(2S,4R)-DS89002333 (or test compound)
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Detection reagents (e.g., HTRF-based or fluorescence polarization-based)
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384-well assay plates
Procedure:
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Prepare serial dilutions of (2S,4R)-DS89002333 in DMSO and then dilute in kinase reaction buffer.
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Add the diluted compound to the assay plate.
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Add a solution of PRKACA and the peptide substrate to each well.
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Initiate the kinase reaction by adding ATP.
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Incubate the plate at room temperature for a defined period (e.g., 60 minutes).
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Stop the reaction by adding a solution containing EDTA.
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Add the detection reagents and incubate as required by the manufacturer.
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Read the plate on a suitable plate reader.
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Calculate the IC50 value by fitting the data to a four-parameter logistic equation.
Cellular CREB Phosphorylation Assay (Representative Protocol)
This assay measures the ability of a compound to inhibit the phosphorylation of CREB, a downstream target of PRKACA, in a cellular context.
Materials:
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NIH/3T3 cells (or other suitable cell line)
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Cell culture medium and supplements
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(2S,4R)-DS89002333 (or test compound)
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Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
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Primary antibodies: anti-phospho-CREB (Ser133) and anti-total CREB
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HRP-conjugated secondary antibody
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Chemiluminescent substrate
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Western blotting equipment
Procedure:
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Seed NIH/3T3 cells in 6-well plates and allow them to adhere overnight.
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Treat the cells with various concentrations of (2S,4R)-DS89002333 for a specified time (e.g., 30 minutes).
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Lyse the cells in lysis buffer and determine the protein concentration of the lysates.
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Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.
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Block the membrane with 5% non-fat milk or BSA in TBST.
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Incubate the membrane with the anti-phospho-CREB primary antibody overnight at 4°C.
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Wash the membrane and incubate with the HRP-conjugated secondary antibody.
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Detect the signal using a chemiluminescent substrate and an imaging system.
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Strip the membrane and re-probe with an anti-total CREB antibody as a loading control.
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Quantify the band intensities and determine the IC50 for inhibition of CREB phosphorylation.
Patient-Derived Xenograft (PDX) Model (Representative Protocol)
This in vivo model is used to evaluate the anti-tumor efficacy of a compound in a system that closely mimics the human tumor environment.
Materials:
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Immunocompromised mice (e.g., NOD SCID)
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Fresh tumor tissue from an FL-HCC patient
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Surgical tools
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(2S,4R)-DS89002333 formulated for oral administration
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Calipers for tumor measurement
Procedure:
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Obtain fresh tumor tissue from an FL-HCC patient under sterile conditions.
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Implant a small fragment of the tumor subcutaneously into the flank of an immunocompromised mouse.
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Monitor the mouse for tumor growth.
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Once the tumor reaches a suitable size, passage the tumor to a cohort of mice for the efficacy study.
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When the tumors in the experimental cohort reach a predetermined size (e.g., 100-200 mm³), randomize the mice into vehicle control and treatment groups.
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Administer (2S,4R)-DS89002333 or vehicle orally according to the planned dosing schedule.
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Measure tumor volume with calipers at regular intervals.
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Monitor the body weight of the mice as an indicator of toxicity.
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At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic marker analysis).
Conclusion
(2S,4R)-DS89002333 is a potent and specific inhibitor of the oncogenic DNAJB1-PRKACA fusion protein, the primary driver of fibrolamellar hepatocellular carcinoma. Its mechanism of action involves the direct inhibition of the fusion's kinase activity, leading to the suppression of a downstream signaling cascade that is critical for tumor growth. Preclinical studies have demonstrated significant anti-tumor efficacy in relevant in vivo models. These findings support the continued investigation of (2S,4R)-DS89002333 as a potential therapeutic agent for FL-HCC. Further research is warranted to fully elucidate its pharmacokinetic and pharmacodynamic properties and to evaluate its safety and efficacy in clinical settings.
